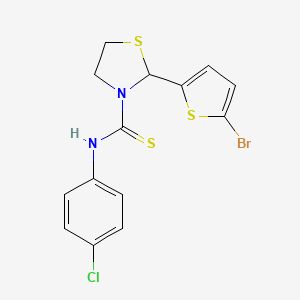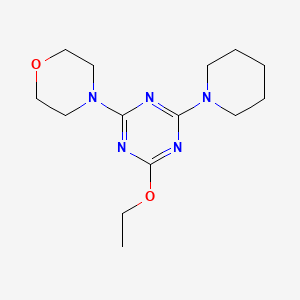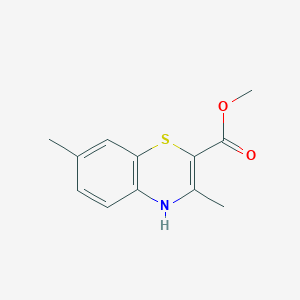![molecular formula C20H13Cl2F6N3O3S B14947719 Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B14947719.png)
Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and is modified with several functional groups, including dichlorobenzoyl, trifluoromethyl, and ethyl ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Dichlorobenzoyl Group: This step involves the reaction of the benzothiazole intermediate with 2,4-dichlorobenzoyl chloride under basic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays due to its potential biological activity.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE exerts its effects is likely related to its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes or receptors, modulating their activity. The dichlorobenzoyl and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
ETHYL 2,4-DICHLOROBENZOATE: A simpler ester derivative with similar functional groups but lacking the benzothiazole core.
TRIFLUOROMETHYL BENZOATE: Another ester derivative with a trifluoromethyl group but different core structure.
BENZOTHIAZOLE DERIVATIVES: Compounds with the benzothiazole core but different substituents.
Uniqueness
ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both dichlorobenzoyl and trifluoromethyl groups, along with the benzothiazole core, makes it a versatile compound for various applications.
特性
分子式 |
C20H13Cl2F6N3O3S |
|---|---|
分子量 |
560.3 g/mol |
IUPAC名 |
ethyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C20H13Cl2F6N3O3S/c1-2-34-16(33)9-3-6-13-14(7-9)35-17(29-13)31-18(19(23,24)25,20(26,27)28)30-15(32)11-5-4-10(21)8-12(11)22/h3-8H,2H2,1H3,(H,29,31)(H,30,32) |
InChIキー |
OQBUBDDHZQYGCU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
![9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14947642.png)

![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)

![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14947671.png)
![4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide](/img/structure/B14947694.png)
![1-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B14947696.png)
![methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)
![5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)

![1-methyl-1a-(morpholin-4-ylcarbonyl)-1-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B14947718.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B14947731.png)
